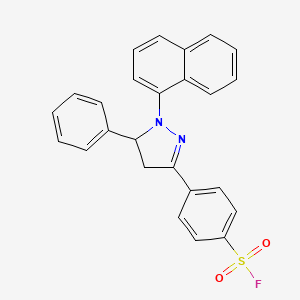![molecular formula C19H11ClF3N5S B2959068 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 251096-57-8](/img/structure/B2959068.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, the exact synthesis process for this specific compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied extensively3.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature. However, compounds with similar structures have been reported to show superior cytotoxic activities against certain cell lines4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the literature. However, a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C1.科学的研究の応用
Synthesis and Characterization
The compound is part of a broader family of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and significance in medicinal chemistry. The synthesis of these compounds can involve various strategies, including phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, providing a metal-free method for constructing the 1,2,4-triazolo[1,5-a]pyrimidine skeleton with high yields and short reaction times (Zheng et al., 2014).
Antimicrobial and Antitumor Activities
The synthesized compounds within this chemical class have been screened for their antimicrobial properties, showing significant activity against various microorganisms. This highlights their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014). Additionally, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antitumor, antiviral, and fungicidal activities, underscoring their importance in pharmaceutical research and development (Fizer et al., 2013).
Synthetic Versatility and Applications
The structural versatility of these compounds allows for a wide range of chemical modifications, facilitating the synthesis of diverse derivatives with potential biological activities. For instance, the presence of halogen functionalities in the pyrimidine nucleus enables further diversification through various synthetic strategies, such as palladium-catalyzed cross-couplings and direct aromatic substitution, enhancing their utility as synthetic intermediates (Tang et al., 2014).
Safety And Hazards
将来の方向性
The future directions for research on this compound are not directly available in the literature. However, compounds with similar structures have been found to have potential therapeutic applications, suggesting that further research into the properties and applications of this compound could be beneficial3.
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5S/c20-15-10-13(19(21,22)23)11-25-16(15)29-18-26-17-24-9-8-14(28(17)27-18)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYMCPQYSFTRKI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

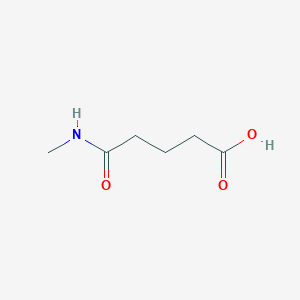
![2-(4-Bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2958988.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)
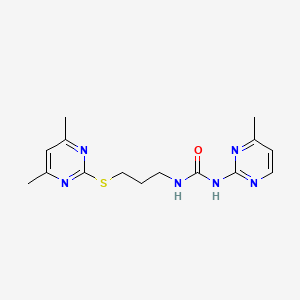
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)
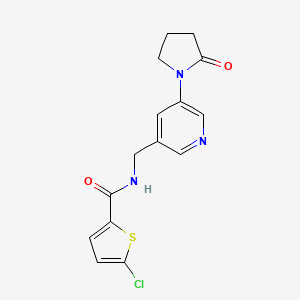
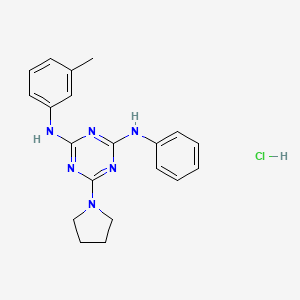

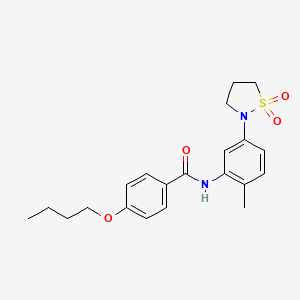
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)
